(4-Morpholinopyrimidin-2-yl)methanol

Overview

Description

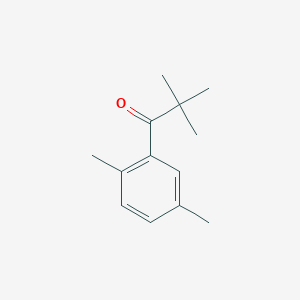

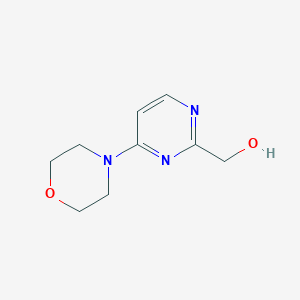

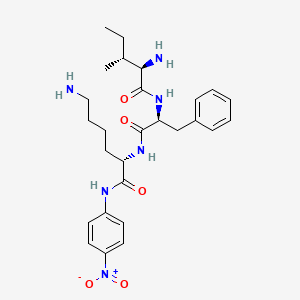

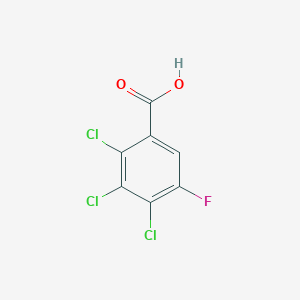

“(4-Morpholinopyrimidin-2-yl)methanol” is an organic compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 . It is also known as MMPM or MPMP.

Molecular Structure Analysis

The molecular structure of “(4-Morpholinopyrimidin-2-yl)methanol” is represented by the formula C9H13N3O2 . The structure includes a morpholine ring attached to a pyrimidine ring via a methanol group .Physical And Chemical Properties Analysis

“(4-Morpholinopyrimidin-2-yl)methanol” has a molecular weight of 195.21800 and a density of 1.275g/cm3 . The boiling point is 363.1ºC at 760 mmHg .Scientific Research Applications

Synthesis of PET Agents for Parkinson's Disease

A study reported the synthesis of a PET agent for imaging the LRRK2 enzyme in Parkinson's disease. The precursor used in this synthesis is closely related to (4-Morpholinopyrimidin-2-yl)methanol, showcasing its application in developing tools for neurological research (Wang et al., 2017).

Stereoselective Synthesis of Morpholines

Another study focused on the stereoselective synthesis of differentially protected morpholines, highlighting the importance of (4-Morpholinopyrimidin-2-yl)methanol derivatives in the synthesis of complex morpholine structures, which are valuable in pharmaceutical development (Marlin, 2017).

Methanol's Role in Lipid Dynamics

Research into the effects of methanol on lipid dynamics revealed that methanol accelerates the transfer and flip-flop of lipids in bilayer compositions. This study, although not directly related to (4-Morpholinopyrimidin-2-yl)methanol, underscores the broader implications of methanol in biological systems, which could indirectly inform the use of methanol-bearing compounds like (4-Morpholinopyrimidin-2-yl)methanol in biological research (Nguyen et al., 2019).

Force Degradation Study of Morpholinium Compounds

A force degradation study of a morpholinium compound provides insights into the stability and degradation pathways of morpholine derivatives, which is crucial for the development of stable pharmaceuticals and other chemical products. This research highlights the stability of morpholine compounds under various conditions, which is relevant for the application of (4-Morpholinopyrimidin-2-yl)methanol in drug development (Varynskyi & Kaplaushenko, 2019).

Discovery of Non-Nitrogen Containing Morpholine Isosteres

The discovery of potent non-nitrogen containing morpholine isosteres, mimicking the morpholine's role in kinase inhibition, demonstrates the versatility of morpholine frameworks in medicinal chemistry. This research could inspire the development of novel (4-Morpholinopyrimidin-2-yl)methanol derivatives with enhanced pharmacological profiles (Hobbs et al., 2019).

Safety and Hazards

properties

IUPAC Name |

(4-morpholin-4-ylpyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c13-7-8-10-2-1-9(11-8)12-3-5-14-6-4-12/h1-2,13H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKKFIYVRQWMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558746 | |

| Record name | [4-(Morpholin-4-yl)pyrimidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Morpholinopyrimidin-2-yl)methanol | |

CAS RN |

118779-75-2 | |

| Record name | [4-(Morpholin-4-yl)pyrimidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B1339867.png)

![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)

![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)

![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)